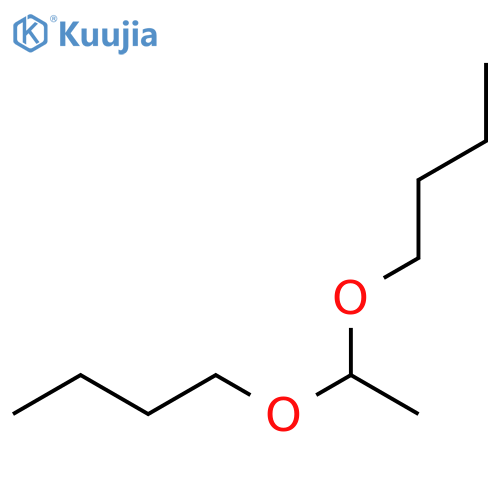

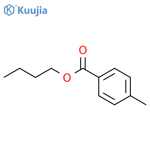

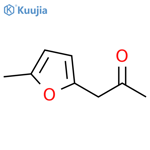

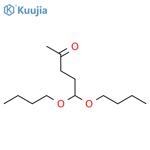

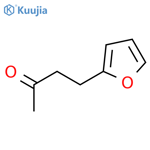

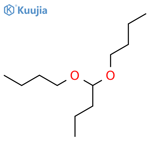

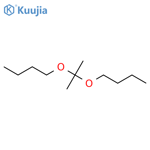

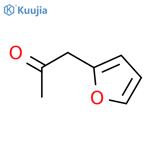

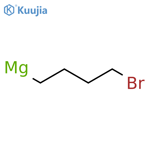

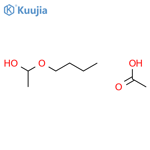

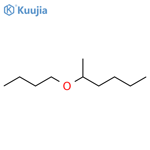

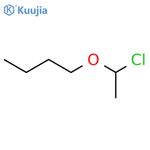

Condensation of α-chloroethyl butyl ether with benzene in the presence of protic and aprotic acids

,

Sbornik Nauchnykh Trudov - Tashkentskii Gosudarstvennyi Universitet im. V. I. Lenina,

1980,

622,

11-15